2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide
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Overview
Description
2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes tert-butoxy and cyclopropoxy groups attached to a nicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide involves several steps. One common method includes the protection of hydroxyl groups using tert-butyl ethers. This can be achieved under solvent-free conditions at room temperature using catalytic amounts of erbium(III) triflate (Er(OTf)3) . The catalyst is easily recovered and reused multiple times without loss of activity. Additionally, the tert-butyl group can be removed quickly from alcohols and phenols in methanol in the presence of Er(OTf)3 using microwave irradiation .
Chemical Reactions Analysis
2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation reactions can be performed using tert-butyl hydroperoxide (TBHP) in the presence of a copper(I) catalyst, leading to the formation of 2-tert-butoxy-1-arylethanones under mild conditions with high selectivity . Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Substitution reactions often involve nucleophiles like organolithium or Grignard reagents .
Scientific Research Applications
2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide is utilized in various scientific research fields, including chemistry, biology, medicine, and industry In chemistry, it serves as a building block for the synthesis of more complex molecules In biology, it is used in studies related to enzyme inhibition and protein interactionsIndustrially, it is employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the regulation of cellular processes .
Comparison with Similar Compounds
2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide can be compared with other similar compounds, such as 2-tert-butoxy-4-methoxyphenole and tert-butyl methyl(4-oxocyclohexyl)carbamate . These compounds share some structural similarities but differ in their functional groups and chemical properties. The presence of the cyclopropoxy group in this compound distinguishes it from these related compounds, contributing to its unique reactivity and applications .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13-11(12(17)15-4)10(7-8-16-13)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,15,17) |
InChI Key |
RJCZODJULXTLMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1C(=O)NC)OC2CC2 |
Origin of Product |
United States |
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